molecular formula C21H18N4O2S B2642189 (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 940993-43-1

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No.: B2642189
CAS No.: 940993-43-1
M. Wt: 390.46
InChI Key: GZOGFNBPZGMDKB-CMDGGOBGSA-N
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Description

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a complex organic compound featuring a piperazine ring substituted with a benzoyl group, a thiophene ring, and an oxazole ring with a vinyl and carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile typically involves multi-step organic synthesis. A common route might include:

    Formation of the Piperazine Derivative: Starting with piperazine, a benzoyl group is introduced via acylation using benzoyl chloride in the presence of a base like triethylamine.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Vinylation: The thiophene ring is introduced via a Heck reaction, where a vinyl halide reacts with a thiophene derivative in the presence of a palladium catalyst.

    Final Assembly: The final step involves coupling the benzoylpiperazine and the thiophene-oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Acyl chlorides, bases like NaOH or KOH

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various acyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperazine ring suggests possible activity as a central nervous system agent, while the thiophene and oxazole rings are often found in compounds with antimicrobial or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated system involving the thiophene and oxazole rings.

Mechanism of Action

The mechanism of action of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the thiophene and oxazole rings might engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(furan-2-yl)vinyl)oxazole-4-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(pyridin-2-yl)vinyl)oxazole-4-carbonitrile: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile lies in its combination of functional groups, which confer specific electronic properties and potential biological activities. The thiophene ring, in particular, provides a distinct set of chemical reactivity and electronic characteristics compared to other heterocycles like furan or pyridine.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c22-15-18-21(27-19(23-18)9-8-17-7-4-14-28-17)25-12-10-24(11-13-25)20(26)16-5-2-1-3-6-16/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOGFNBPZGMDKB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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